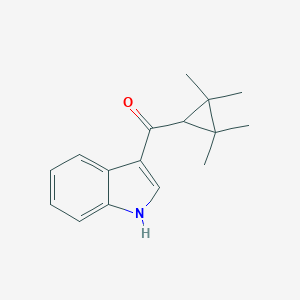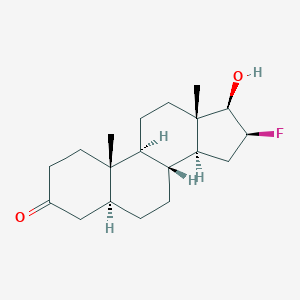
3,3',5,5'-Tetra-tert-butyldiphenoquinone
Descripción general
Descripción
3,3',5,5'-Tetra-tert-butyldiphenoquinone (TTBDQ) is a sterically hindered organic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is derived from the oxidation of 2,6-di-tert-butylphenol and has been synthesized through various methods, including catalysis by dinuclear Cu(II) complexes . TTBDQ has been characterized by different spectroscopic techniques and its molecular structure has been determined .
Synthesis Analysis
The synthesis of TTBDQ has been optimized using experimental design and response surface methodology to determine the optimal reaction conditions . The autoxidation reaction of 2,6-di-tert-butylphenol to TTBDQ catalyzed by dinuclear Cu(II) μ-hydroxo complexes with nitrogen chelating ligands is one such optimized process. Additionally, TTBDQ has been synthesized with ^14C labeling from 2,6-di-tert-butylphenol, confirming its structure through various analytical techniques .
Molecular Structure Analysis
The molecular structure of TTBDQ has been elucidated through X-ray crystallography, revealing a planar diphenoquinone moiety stabilized by intramolecular C-H...O hydrogen bonds . The crystal structure of related compounds, such as tetra-tert-butyldiphosphine, has also been determined, showing the influence of steric hindrance on molecular conformation .
Chemical Reactions Analysis
TTBDQ has been involved in various chemical reactions, including the formation of pentaheterocyclic systems when reacted with arylamines under oxidative conditions . The reaction mechanism has been studied, and intermediate products have been isolated and characterized. Furthermore, TTBDQ has been used in the synthesis of semiconductive p-terphenoquinone, which exhibits anisotropic semiconductivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of TTBDQ have been extensively studied. It has been found to crystallize in the space group P1 with a planar diphenoquinone moiety . The electrochemical properties have been investigated, showing that TTBDQ undergoes oxidation and reduction reactions . The compound's spectroscopic properties, including UV-visible and infrared spectroscopy, have also been characterized .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3,3',5,5'-Tetra-tert-butyldiphenoquinone has been synthesized from 2,6-di-tert-butylphenol and characterized using various techniques including mixed melting point, thin-layer and gas-liquid chromatography, auto-radiography, liquid scintillation techniques, ultraviolet-visible and infrared spectroscopy, and nuclear magnetic resonance (Heeg, Born, & White, 1971).
Semiconductivity Properties
- This compound has been obtained as metallic blue–green crystals showing anisotropic semiconductivity. Its crystal structure reveals nearly-planar molecules that form slipped stacks along the needle axis (West, Jorgenson, Stearley, & Calabrese, 1991).
Role in Oxidation Processes
- In the study of polyethylene films, 3,3',5,5'-Tetra-tert-butyldiphenoquinone was identified as an oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, which can lead to the discoloration of polyethylene film (Daun, Gilbert, & Giacin, 1974).
- It has also shown catalytic activity in the liquid-phase oxidation of inorganic sulfides, demonstrating its potential in chemical synthesis and industrial applications (Hoang et al., 2018).
Applications in Organic Photosensitive Conductor
- Derivatives of 3,3',5,5'-Tetra-tert-butyldiphenoquinone have been used for photoconductor applications, with specific focus on their xerographic properties (Zhao Xue-ming, 2006).
Use in Organic Chemistry Reactions
- The compound has been utilized as an oxidant in the direct oxidative N-acylation reaction of primary amides with aryl/α,β-unsaturated aldehydes, which provides an efficient approach for the synthesis of imide compounds (Zheng, Liu, & Ma, 2017).
Mecanismo De Acción
Target of Action
It is known to be used as an antioxidant , suggesting that it may interact with reactive oxygen species or enzymes involved in oxidative stress.
Mode of Action
As an antioxidant, it likely works by neutralizing reactive oxygen species, thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
The compound is known to participate in the oxidative esterification of various aldehydes in the presence of a N-heterocyclic carbene catalyst, yielding hexafluoroisopropylesters . These esters are useful for in situ amide bond formation, indicating that the compound may play a role in peptide synthesis or other biochemical pathways involving amide bonds .
Result of Action
As an antioxidant, it likely contributes to the prevention of oxidative damage in cells and tissues .
Action Environment
The action, efficacy, and stability of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone can be influenced by various environmental factors. For instance, it is soluble in tetrahydrofuran , suggesting that its solubility and therefore its bioavailability could be affected by the solvent environment. Additionally, it is stable under dry conditions and at room temperature , indicating that moisture and temperature could impact its stability.
Safety and Hazards
DPQ causes skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If skin irritation occurs, medical advice should be sought .
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGHOCYKUBBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179291 | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetra-tert-butyldiphenoquinone | |
CAS RN |
2455-14-3 | |
| Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2455-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M92Z38Q9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone?
A1: 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ) is primarily recognized for its role as an antioxidant in stabilizing carbon-chain polymers like polypropylene and isoprene rubber. [, ]
Q2: How does DPQ function as an antioxidant?
A2: DPQ acts as a scavenger of alkyl radicals (R•), effectively inhibiting the oxidative degradation of polymers. This process often works synergistically with its reduced form, 4,4′-Bis(2,6-di-tert-butylphenol) (BP-5), which scavenges peroxy radicals (ROO•). [, , ]
Q3: Is there evidence of synergistic antioxidant effects involving DPQ?
A3: Yes, studies have shown a synergistic effect when DPQ is used in conjunction with its reduced form, BP-5, in stabilizing polypropylene. This synergistic activity contributes to the enhanced antioxidant performance of these compounds. [, , ]
Q4: Has DPQ been explored for catalytic applications?
A4: Yes, research indicates that DPQ, in conjunction with air, can function as an organic photocatalytic system. This system has shown efficacy in facilitating the oxidative photocyclization of stilbenes to produce phenacenes. []
Q5: What specific advantages does DPQ offer as a photocatalyst?
A5: The DPQ-air system provides a mild and efficient route for synthesizing phenacenes, valuable compounds in organic electronic devices. This method stands out for its high yields and the remarkable purity of the resulting phenacenes. []
Q6: What is the molecular formula and weight of DPQ?
A6: The molecular formula of DPQ is C28H40O2, and its molecular weight is 408.63 g/mol. []
Q7: What are the common methods for synthesizing DPQ?
A7: DPQ can be synthesized through various methods, including:
- Oxidation of 2,6-di-tert-butylphenol: This reaction can be carried out using oxygen gas in the presence of KOH in t-BuOH. []
- Oxidative dimerization of 2,6-di-tert-butylphenol: This approach often employs copper-containing catalysts and is a promising route for industrial-scale DPQ production. []
- Oxidative dehydrogenation of sterically hindered para-substituted phenols: This method utilizes DPQ itself as a reagent in the dehydrogenation process. []
Q8: What spectroscopic techniques are used to characterize DPQ?
A8: Researchers employ various spectroscopic methods to characterize DPQ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and confirms the compound's identity. [, ]
- Infrared (IR) Spectroscopy: Offers insights into the functional groups present in DPQ. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the compound's electronic structure and is used to monitor reactions involving DPQ. [, ]
Q9: What is the melting point of DPQ?
A9: The melting point of DPQ is reported to be in the range of 244-246 °C. []
Q10: How does DPQ's structure contribute to its stability and applications?
A11: The presence of bulky tert-butyl groups in DPQ's structure contributes significantly to its steric hindrance. This steric hindrance plays a crucial role in its antioxidant activity by hindering the approach of free radicals, thus enhancing its ability to protect polymers from oxidative degradation. [, ]
Q11: Have computational methods been applied to study DPQ?
A12: Yes, computational chemistry has been employed to investigate the mechanism of oxidative nonpolar inversion reactions catalyzed by N-heterocyclic carbenes (NHCs) where DPQ serves as an oxidant. These studies revealed the energetic favorability of specific reaction pathways and identified the rate-determining step involving DPQ. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



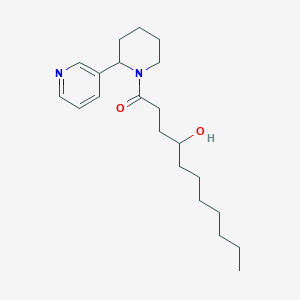
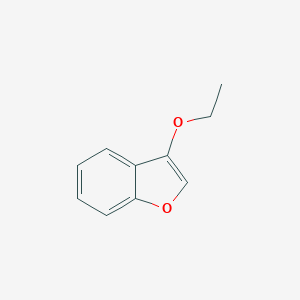
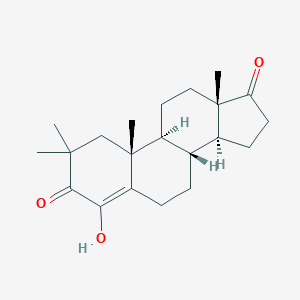

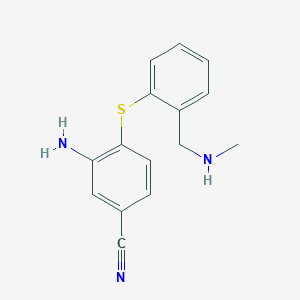

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
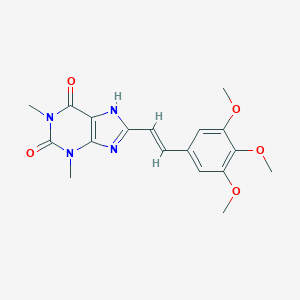
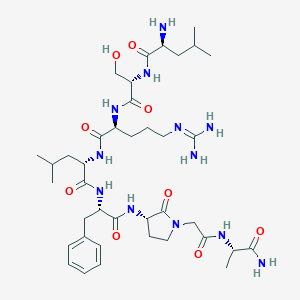
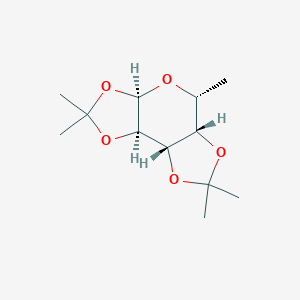
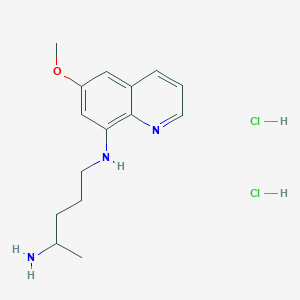
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
